DSS-d4 Deuterated Crosslinker

Description

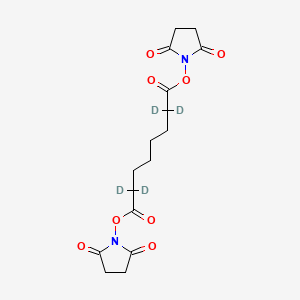

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16D4N2O8 |

|---|---|

Molecular Weight |

372.37 |

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 2,2,7,7-tetradeuteriooctanedioate |

InChI |

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2/i5D2,6D2 |

InChI Key |

ZWIBGKZDAWNIFC-NZLXMSDQSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DSS-d4 Deuterated Crosslinker |

Origin of Product |

United States |

Properties and Mechanism of Dss D4 Deuterated Crosslinker for Research Applications

Homobifunctional Amine-Reactive Chemistry of DSS-d4 Deuterated Crosslinker

DSS-d4 is classified as a homobifunctional crosslinker, meaning it possesses two identical reactive groups located at either end of a spacer arm. insung.netcellsystemsbiology.com These reactive groups are N-hydroxysuccinimide (NHS) esters. cyanagen.comthermofisher.com The NHS esters specifically and efficiently react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comthermofisher.com This reaction, which occurs optimally at a pH range of 7-9, forms a stable and essentially irreversible amide bond, covalently linking the target molecules. cyanagen.comthermofisher.com

The homobifunctional nature of DSS-d4 allows for a one-step crosslinking reaction, which can be advantageous in forming protein dimers or polymers. insung.net This amine-reactive chemistry is fundamental to its function in creating covalent bonds between interacting proteins or within a single protein, thus "freezing" their spatial arrangement for subsequent analysis. thermofisher.com

Isotopic Signature of this compound for Mass Spectrometry Analysis

A key feature of DSS-d4 is the incorporation of four deuterium (B1214612) atoms into its structure. medkoo.comproteochem.comproteochem.com This isotopic labeling results in a molecule that is chemically identical to its non-deuterated counterpart, DSS-d0, but with a higher mass. insung.net Specifically, DSS-d4 provides a 4 Dalton mass shift in mass spectrometry analysis compared to DSS-d0. medkoo.comproteochem.comproteochem.com

In a typical crosslinking mass spectrometry (XL-MS) experiment, a 1:1 mixture of the "heavy" (DSS-d4) and "light" (DSS-d0) crosslinkers is used. insung.netkorambiotech.com This strategy creates a distinct isotopic signature for the crosslinked peptides. korambiotech.comresearchgate.net The resulting mass spectra will show pairs of peaks for each crosslinked peptide, separated by the mass of the incorporated deuterium atoms. This predictable mass difference greatly facilitates the identification of low-abundance crosslinked peptides from the complex mixture of unmodified peptides generated during protein digestion. korambiotech.comresearchgate.net The unique isotopic pattern serves as a reliable marker to distinguish and identify the crosslinked species with high confidence during data analysis. researchgate.net

Membrane Permeability Characteristics of this compound

DSS-d4 is a membrane-permeable crosslinker. medkoo.comproteochem.comproteochem.comclinisciences.com This characteristic is attributed to its hydrophobic nature, as it lacks charged groups. thermofisher.com Its ability to pass through cellular membranes makes it a suitable reagent for in vivo crosslinking studies, allowing researchers to investigate intracellular and intramembrane protein interactions within their native cellular environment. thermofisher.comacs.org

For applications requiring the specific crosslinking of cell-surface proteins without affecting intracellular components, a water-soluble, membrane-impermeable analog like BS3 (Bis[sulfosuccinimidyl] suberate) would be the preferred choice. insung.netthermofisher.comwikipedia.org

Spacer Arm Length Considerations for this compound in Distance Constraints

The two NHS ester reactive groups of DSS-d4 are connected by an 8-atom spacer arm, which has a length of 11.4 angstroms (Å). cellsystemsbiology.cominsung.netnih.gov This spacer arm defines the maximum distance between the two reactive sites that can be covalently linked. Consequently, the use of DSS-d4 provides distance constraints for structural modeling, indicating that the linked amino acid residues are within a certain proximity to each other. yulab.orgresearchgate.net

The 11.4 Å spacer arm of DSS allows for the bridging of Cα-Cα distances in proteins of up to approximately 26 to 30 Å. acs.org For different experimental needs, crosslinkers with varying spacer arm lengths are available. For instance, Disuccinimidyl glutarate (DSG) has a shorter spacer arm of 7.7 Å. cellsystemsbiology.comyulab.org Researchers may use a panel of crosslinkers with different spacer arm lengths to optimize crosslinking efficiency and gain more comprehensive structural information. korambiotech.combiorxiv.orgnih.gov

Comparative Analysis with Non-Deuterated DSS (DSS-d0) and Other Deuterated Crosslinkers

DSS-d4 is part of a broader family of crosslinking reagents used in structural proteomics. A direct comparison with its non-deuterated form and other deuterated crosslinkers highlights its specific utility.

| Feature | DSS-d4 | DSS-d0 (Disuccinimidyl suberate) | BS3-d4 (Bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) | Other Deuterated Crosslinkers |

| Deuterium Atoms | 4 | 0 | 4 | Varies (e.g., d8 in DSP-d8) insung.net |

| Mass Shift (vs. d0) | +4 Da medkoo.comproteochem.comproteochem.com | N/A | +4 Da wikipedia.org | Varies (e.g., +8 Da for DSP-d8) insung.net |

| Membrane Permeability | Permeable medkoo.comproteochem.comproteochem.comclinisciences.com | Permeable cellsystemsbiology.comcyanagen.com | Impermeable wikipedia.org | Varies (e.g., DSG-d4 is permeable, BS2G-d4 is impermeable) insung.netinsung.net |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) medkoo.comthermofisher.com | Soluble in organic solvents (e.g., DMSO, DMF) cyanagen.comthermofisher.comwikipedia.org | Water-soluble wikipedia.org | Varies |

| Spacer Arm Length | 11.4 Å insung.net | 11.4 Å cellsystemsbiology.comnih.gov | 11.4 Å acs.org | Varies (e.g., 7.7 Å for DSG-d4, 12.0 Å for DSP-d8) insung.net |

| Primary Application | XL-MS for protein structure and interaction analysis insung.net | Protein crosslinking, often as the "light" analog to DSS-d4 insung.net | XL-MS for cell-surface protein analysis wikipedia.org | XL-MS with different distance constraints or cleavability (e.g., DSP-d8 is cleavable) insung.net |

As shown in the table, the primary difference between DSS-d4 and DSS-d0 is the isotopic labeling, which is crucial for mass spectrometry applications. insung.net When compared to another deuterated crosslinker like BS3-d4, the key distinction is membrane permeability. wikipedia.org DSS-d4, being permeable, is suited for intracellular studies, while the charged and water-soluble nature of BS3-d4 restricts its use to extracellular or cell-surface targets. thermofisher.comwikipedia.org The availability of a variety of deuterated crosslinkers with different spacer arm lengths (like DSG-d4) and functionalities (like the cleavable DSP-d8) provides researchers with a versatile toolkit to probe protein architecture at different scales and with different experimental designs. insung.netyulab.org

Methodological Frameworks Utilizing Dss D4 Deuterated Crosslinker in Proteomic Studies

Experimental Design for Quantitative Cross-linking Mass Spectrometry with DSS-d4 Deuterated Crosslinker

A robust experimental design is paramount for achieving reliable and reproducible results in quantitative XL-MS studies using DSS-d4. This involves not only the optimization of the cross-linking reaction itself but also careful consideration of downstream sample processing and data analysis strategies. The primary goal is to maximize the formation of meaningful cross-links while minimizing non-specific modifications and artifacts.

Quenching Strategies for this compound Reactions

After the desired incubation time, it is essential to stop the cross-linking reaction by quenching any unreacted DSS-d4. This prevents further, potentially non-specific, cross-linking and modification of the protein sample during subsequent processing steps. Quenching is achieved by adding a reagent that contains primary amines, which will react with and consume the remaining active NHS esters.

Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane) and ammonium (B1175870) bicarbonate proteochem.comsangon.compnas.org. A sufficient molar excess of the quenching reagent is added to the reaction mixture, and the incubation is continued for a short period, typically 15-30 minutes, to ensure complete deactivation of the crosslinker. The choice of quenching agent can depend on the downstream applications. For instance, Tris is a common component of many buffers used in protein biochemistry, while ammonium bicarbonate is volatile and can be easily removed by lyophilization, which can be advantageous for mass spectrometry-based analyses.

Sample Preparation for Mass Spectrometry Analysis Following DSS-d4 Deuterated Crosslinking

Following the successful crosslinking of proteins with Disuccinimidyl Suberate (B1241622) (DSS)-d4, a series of meticulous sample preparation steps are required to render the complex mixture suitable for mass spectrometry (MS) analysis. These steps are designed to proteolytically digest the proteins into peptides, enrich the low-abundance crosslinked species, and chromatographically separate them for introduction into the mass spectrometer.

Enzymatic Digestion of DSS-d4 Deuterated Crosslinked Proteins

The primary goal of enzymatic digestion in a crosslinking workflow is to cleave the crosslinked protein complexes into smaller peptide fragments that are amenable to mass spectrometric analysis. This process must be carefully controlled to ensure efficient cleavage while preserving the covalent bond introduced by the DSS-d4 crosslinker.

Before digestion, crosslinked protein samples are typically denatured, a process that unfolds the proteins and increases the accessibility of cleavage sites for proteolytic enzymes. This is often followed by reduction of disulfide bonds and alkylation of cysteine residues to prevent them from reforming.

Trypsin is the most commonly used enzyme for this purpose due to its high specificity, cleaving C-terminal to lysine (B10760008) (K) and arginine (R) residues. The crosslinking reaction with DSS-d4 targets primary amines, primarily the ε-amino group of lysine residues. When a lysine residue is modified by the crosslinker, it is no longer recognized by trypsin, which must be accounted for during data analysis. The digestion is typically carried out for 12-18 hours at 37°C and is subsequently stopped by acidification, for example, by adding trifluoroacetic acid (TFA).

Table 1: Common Enzymes for Digestion of Crosslinked Proteins

| Enzyme | Cleavage Site | Notes |

|---|---|---|

| Trypsin | C-terminus of Lysine (K) & Arginine (R) | Most common enzyme; specificity is affected by lysine modification from the crosslinker. |

| Lys-C | C-terminus of Lysine (K) | Often used in combination with trypsin. |

| Glu-C | C-terminus of Glutamic acid (E) & Aspartic acid (D) | Used for sequential digestion to generate different peptide populations. |

| Chymotrypsin | C-terminus of Phenylalanine (F), Tryptophan (W), & Tyrosine (Y) | Provides complementary cleavage to trypsin. |

Enrichment Methodologies for DSS-d4 Deuterated Crosslinked Peptides

A significant challenge in crosslinking-mass spectrometry (XL-MS) is the low abundance of crosslinked peptides relative to the vast excess of unmodified (linear) peptides in the digested sample. Therefore, an enrichment step is crucial to increase the concentration of crosslinked species and improve their chances of detection by the mass spectrometer. The distinct physicochemical properties of crosslinked peptides—namely their higher molecular weight and charge state compared to linear peptides—are exploited for their enrichment.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since crosslinked peptides consist of two peptide chains covalently linked, they are significantly larger than linear peptides from the same protein digest. When the mixture is passed through an SEC column, the larger crosslinked peptides elute in the earlier fractions, effectively separating them from the smaller, more abundant linear peptides. This method has been shown to increase the identification of non-redundant crosslinked peptides by 10% to 30%.

Strong Cation Exchange (SCX) Chromatography: SCX separates molecules based on their net positive charge. At the acidic pH used for MS analysis, peptides are positively charged. Crosslinked peptides, having two N-termini and potentially more basic residues, typically carry a higher charge state than linear peptides. This property allows for their selective retention on an SCX column. A stepwise gradient of increasing salt concentration is then used to elute the peptides, with the more highly charged crosslinked peptides eluting at higher salt concentrations than the majority of linear peptides.

Table 2: Comparison of Enrichment Methodologies

| Methodology | Principle of Separation | Advantages | Disadvantages |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Molecular Size | Robust and effective for separating larger crosslinked species. | Resolution may be limited; potential for co-elution with large linear peptides. |

| Strong Cation Exchange (SCX) | Net Positive Charge | Efficiently separates based on higher charge state of crosslinked peptides. | Can be more complex to optimize; some overlap with highly charged linear peptides. |

Chromatographic Separation Techniques for DSS-d4 Deuterated Crosslinked Peptides

After enrichment, the sample, which is still a complex mixture, requires further separation before being introduced into the mass spectrometer. High-performance liquid chromatography (HPLC), particularly when operated at nano-flow rates (nanoLC), is the standard method for this final separation step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used chromatographic technique in proteomics. It separates peptides based on their hydrophobicity. The peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent concentration, typically acetonitrile (B52724) containing a small amount of acid like formic acid, is applied. Less hydrophobic peptides elute early in the gradient, while more hydrophobic peptides are retained longer on the column and elute at higher acetonitrile concentrations. This online separation allows for the sequential introduction of peptides into the mass spectrometer over the course of the gradient, reducing sample complexity at any given point in time and maximizing the number of peptides that can be analyzed.

Mass Spectrometry Acquisition Strategies for DSS-d4 Deuterated Crosslinked Peptides

The use of a deuterated crosslinker like DSS-d4, in conjunction with its non-deuterated (d0) counterpart, is central to the mass spectrometry acquisition strategy. This isotopic labeling creates a unique signature that allows for the specific identification and subsequent fragmentation of crosslinked peptides.

Advanced Fragmentation Techniques for DSS-d4 Deuterated Crosslinked Peptides (e.g., CID, HCD, ETD)

Once a crosslinked peptide precursor ion is isolated, it must be fragmented to generate sequence information. Different fragmentation methods can be employed, each with unique characteristics that can be advantageous for analyzing the complex structures of crosslinked peptides.

Collision-Induced Dissociation (CID): CID is a widely used fragmentation technique where precursor ions are accelerated and collided with neutral gas molecules. This collision imparts internal energy, leading to the cleavage of the peptide backbone, primarily at the amide bonds, which generates b- and y-type fragment ions. While robust, CID is generally more effective for smaller, lower-charged peptides and can sometimes result in limited fragmentation data for complex crosslinked species.

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method performed in an HCD cell. It uses higher collision energies than CID, resulting in a different fragmentation pattern that also produces b- and y-type ions. HCD is known for its high mass accuracy and efficiency, making it a popular choice for crosslinking studies. Stepped HCD, where multiple collision energies are applied, can further improve the fragmentation coverage for crosslinked peptides.

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated precursor ion. This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and to effectively fragment large, highly-charged peptides—a common feature of crosslinked peptides. This makes ETD highly complementary to CID and HCD, and combining these techniques (e.g., EThcD, where ETD is supplemented with HCD) can significantly increase the confidence of crosslink identifications.

Table 3: Comparison of Advanced Fragmentation Techniques

| Technique | Fragmentation Principle | Primary Fragment Ions | Key Advantages for XL-MS |

|---|---|---|---|

| CID | Collision with neutral gas (low energy) | b, y | Widely available and understood. |

| HCD | Collision with neutral gas (higher energy) | b, y | High mass accuracy, efficient fragmentation. |

| ETD | Electron transfer | c, z | Excellent for highly-charged precursors, preserves modifications. |

Computational Analysis of DSS-d4 Deuterated Cross-linking Mass Spectrometry Data

The complexity of crosslinking mass spectrometry (XL-MS) data, which contains a mixture of linear peptides, monolinks, loop-links, and inter- or intra-protein crosslinks, necessitates specialized computational tools for analysis. The use of isotopically labeled crosslinkers like DSS-d4 simplifies this process by providing unique signatures that can be exploited by tailored algorithms.

Algorithms for Identification of DSS-d4 Deuterated Crosslinked Peptide Pairs

The identification of crosslinked peptides is computationally challenging due to the large search space of all possible peptide-peptide combinations. Algorithms designed for isotopically labeled crosslinkers like DSS-d0/d4 significantly reduce this complexity.

A prominent example is the xQuest algorithm. nih.govnih.gov The xQuest workflow is specifically designed to leverage the information from isotopic labeling. acs.org Its strategy involves several key steps:

MS1 Isotopic Pair Detection: The algorithm first scans the MS1 data to find paired signals with the characteristic mass difference of the light and heavy crosslinker (e.g., 4 Da for d4). This step acts as a highly effective filter, focusing subsequent analysis only on potential crosslink candidates.

MS2 Spectra Comparison: For each identified isotopic pair, the corresponding light and heavy MS2 spectra are compared. Fragment ions are classified as either "common ions" (those with identical m/z in both spectra) or "crosslink ions" (those showing the isotopic mass shift). acs.orgresearchgate.net

Candidate Peptide Search: The common ions, which originate from the peptide backbones, are used to perform an initial search for candidate peptides. This "ion-tag" approach is computationally efficient as it searches for single peptides that can explain a subset of the observed fragment ions. nih.gov

Crosslink Identification and Scoring: Candidate peptides are then combined into all possible pairs, and the theoretical fragmentation patterns of these pairs (including the crosslinker mass) are matched against the full MS2 spectra. A sophisticated scoring scheme is then used to rank the confidence of each identification. researchgate.net

Other search algorithms, such as those implemented in MaxLynx , also incorporate strategies to detect isotopic pairs at the MS1 level to guide the identification process. biorxiv.org This general approach of using the MS1 isotopic signature as a preliminary filter is a cornerstone for the efficient analysis of data from DSS-d4 experiments.

Bioinformatic Tools and Software for DSS-d4 Deuterated XL-MS Data Interpretation

A variety of software tools have been developed to handle the different stages of XL-MS data analysis, from identification to quantification and visualization. Many of these can be configured to work with DSS-d4 data.

The table below provides an overview of common bioinformatic tools and their applications in the context of DSS-d4 XL-MS data analysis.

| Tool Name | Primary Function | Key Features for DSS-d4 Analysis |

| xQuest/xProphet | Identification | Specifically designed for isotope-coded crosslinkers; identifies pairs in MS1 and uses MS2 shifts for confident identification. nih.gov |

| XiQ | Quantification | A tool developed for the automated quantification of isotope-labeled crosslinking data by analyzing MS1 peak intensities. nih.govnih.gov |

| Skyline | Quantification | A widely used tool for targeted proteomics that can be adapted for label-free and isotope-labeled quantitative analysis of crosslinks from MS1 XICs. researchgate.net |

| Mascot | Identification | A general database search engine that can be configured for crosslinking experiments, including defining DSS and its monolinks as variable modifications. matrixscience.comillinois.eduyoutube.com |

| StavroX | Identification | A user-friendly tool for analyzing complex crosslinking datasets, capable of identifying various types of crosslinked products from non-cleavable linkers like DSS. researchgate.netstavrox.com |

| CLMSVault | Data Analysis & Visualization | An integrative suite that parses results from multiple search algorithms and includes workflows for label-free quantification and 3D visualization. nih.gov |

| Xlink Analyzer | Visualization | A software extension for UCSF Chimera that allows for the visualization and analysis of crosslinking data in the context of 3D protein structures. |

Strategies for Distinguishing Intramolecular and Intermolecular Crosslinks from DSS-d4 Deuterated Reactions

Once a crosslinked peptide pair has been confidently identified using the methods described above, the next step in data interpretation is to classify it as either an intramolecular or an intermolecular crosslink. This classification is fundamental to understanding protein topology and complex architecture.

The primary strategy for this distinction is computational and is performed post-identification:

Intramolecular Crosslinks (Intra-links): If the bioinformatic tool maps both identified peptides to the same protein sequence, the link is classified as intramolecular. These links provide distance constraints that are valuable for studying protein folding and conformation.

Intermolecular Crosslinks (Inter-links): If the two peptides are mapped to different protein sequences, the link is classified as intermolecular. These links are direct evidence of a protein-protein interaction and are crucial for mapping the interfaces of protein complexes.

Most XL-MS analysis software, including Mascot, automatically reports this classification. matrixscience.com

Quantitative approaches can further refine this analysis. For instance, in studies of protein complexes, titrating the concentration of one binding partner against another should theoretically modulate the ratio of inter-protein to intra-protein crosslinks. Analyzing these quantitative changes can help to more finely map binding interfaces and even estimate binding affinities. biorxiv.org Furthermore, advanced isotopic labeling strategies, such as combining metabolic labeling (e.g., 15N labeling) with chemical crosslinking, can impart unique isotopic signatures to distinguish inter- and intramolecular crosslinks at the MS1 level, where intermolecular links may appear as triplet or quadruplet patterns instead of simple doublets. acs.org

Analysis of Monolinks Derived from DSS-d4 Deuterated Crosslinking Experiments

In a typical crosslinking reaction, not every reactive group of the DSS linker will successfully bind to a second amino acid. One end of the linker may react with a protein, while the other is quenched by hydrolysis (reacting with water). This results in a "monolink" or "dead-end" modification, where a single peptide is modified by the mass of the crosslinker plus water.

Monolinks are abundant byproducts in XL-MS experiments and represent valuable data. researchgate.net

Identification: Like crosslinks, monolinks created with a DSS-d0/d4 mixture will appear as isotopic doublets in the MS1 scan, separated by 4 Da. They can be identified by search engines like Mascot by defining the hydrolyzed crosslinker (e.g., a 156.079 Da addition for DSS) as a variable modification. matrixscience.comyoutube.com

Structural Information: The presence of a monolink indicates that the modified residue (typically a lysine) was solvent-accessible and available to react with the crosslinker. This information provides a low-resolution map of the protein's surface exposure.

Quantitative Analysis: The abundance of monolinks can be quantified using the same MS1-based isotopic ratio approach as for crosslinks. Changes in monolink abundance can signify conformational changes that alter the surface exposure of specific residues. This integrated analysis of both crosslinks and monolinks can provide a more comprehensive picture of structural dynamics. researchgate.net

Elucidation of Protein Quaternary Structure and Architecture using this compound

Determining the quaternary structure of multi-protein complexes is fundamental to understanding their function. Chemical cross-linking with DSS-d4, in conjunction with mass spectrometry (XL-MS), provides valuable distance constraints that aid in building and refining models of protein complex architecture. The DSS-d4 crosslinker covalently links subunits that are in close proximity, and the subsequent identification of these crosslinked peptides by MS reveals which subunits are neighbors and which of their surfaces are at the interaction interface.

The use of a deuterated crosslinker like DSS-d4 is particularly advantageous in complex samples. By using a 1:1 mixture of DSS-d0 and DSS-d4, crosslinked peptides will appear as characteristic doublets in the mass spectrum, separated by 4 Da (or multiples of 4 Da for crosslinks involving more than one DSS molecule). This signature allows for the confident identification of crosslinked peptides against a complex background of unmodified peptides.

A typical workflow involves the incubation of the purified protein complex with a mixture of DSS-d0 and DSS-d4, followed by enzymatic digestion of the crosslinked complex. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is then processed using specialized software that can identify the characteristic isotopic signatures of the crosslinked peptides and map them back to the protein sequences.

Table 1: Illustrative Data from a DSS-d4 Crosslinking Study of a Heterotrimeric Protein Complex (Protein A, B, and C)

| Crosslinked Residues | Identified Crosslink Type | Inferred Proximity |

|---|---|---|

| Protein A (Lys-75) - Protein B (Lys-121) | Inter-subunit | Subunit A and Subunit B are in direct contact. |

| Protein A (Lys-92) - Protein C (Lys-45) | Inter-subunit | Subunit A and Subunit C are in direct contact. |

| Protein B (Lys-34) - Protein B (Lys-150) | Intra-subunit | Provides distance constraint within Subunit B. |

This table represents hypothetical data to illustrate the type of information obtained from a DSS-d4 crosslinking experiment for quaternary structure analysis.

Mapping Protein-Protein Interaction (PPI) Interfaces with this compound

The workflow for PPI interface mapping is similar to that for quaternary structure determination. The interacting proteins are incubated with a mixture of DSS-d0 and DSS-d4, leading to the formation of covalent crosslinks at the interaction interface. Subsequent MS analysis identifies the crosslinked peptides, pinpointing the specific lysine residues involved in the interaction.

A significant challenge in structural biology is the characterization of transient and weak protein interactions, which are often critical for cellular signaling and regulation but are difficult to capture by traditional structural biology techniques. Chemical crosslinking with DSS-d4 can "trap" these fleeting interactions by forming a stable covalent bond, allowing for their identification and characterization thermofisher.com.

The ability to perform in vivo crosslinking is a key advantage in this context. By introducing the membrane-permeable DSS-d4 to living cells, transient interactions can be captured in their native cellular environment. The subsequent isolation of a target protein will also co-purify its crosslinked partners, which can then be identified by mass spectrometry. The use of the deuterated crosslinker helps to distinguish genuine, low-stoichiometry interactors from non-specific background proteins.

Table 2: Example of Identified Transient Interaction Partners of a Kinase using in vivo DSS-d4 Crosslinking

| Bait Protein | Identified Interacting Protein | Crosslinked Residues | Functional Implication |

|---|---|---|---|

| Kinase X | Phosphatase Y | Kinase X (Lys-210) - Phosphatase Y (Lys-85) | Transient regulatory interaction |

This table provides a hypothetical example of the kind of data that can be generated to identify transient protein interactions.

While DSS-d4 is primarily used for studying protein-protein interactions due to its reactivity with amine groups on lysine residues, its application to protein-DNA interactions is more challenging. DNA itself does not possess functional groups that readily react with the NHS esters of DSS. Therefore, DSS-d4 cannot directly crosslink a protein to DNA.

However, DSS-d4 can be used indirectly to study protein-DNA complexes. For instance, it can be used to probe the conformational changes in a protein upon DNA binding or to map the interactions between different protein components of a larger protein-DNA assembly. In such experiments, the protein-DNA complex is formed first, and then DSS-d4 is added to crosslink the protein subunits. Changes in the crosslinking pattern in the presence and absence of DNA can provide insights into DNA-induced conformational changes. For direct protein-DNA crosslinking, other reagents such as formaldehyde are more commonly employed nih.gov.

Probing Protein Conformational Dynamics and States using Quantitative DSS-d4 Deuterated Crosslinking

Proteins are not static entities; they exist as an ensemble of conformations. Understanding these conformational dynamics is crucial for comprehending their function. Quantitative cross-linking mass spectrometry (QCLMS) using DSS-d0/d4 is a powerful technique for studying changes in protein conformation and dynamics in solution.

In a typical QCLMS experiment, two different states of a protein (e.g., with and without a ligand) are crosslinked separately, one with DSS-d0 and the other with DSS-d4. The samples are then mixed, digested, and analyzed by MS. The relative intensities of the "light" (d0) and "heavy" (d4) crosslinked peptide pairs are then quantified. Changes in these ratios between different states reflect changes in the distances between the crosslinked residues, thus providing information on conformational changes.

The binding of a ligand, such as a small molecule inhibitor or a substrate, often induces conformational changes in a protein that are essential for its function. QCLMS with DSS-d4 can be used to map these changes with high sensitivity.

For example, a protein in its apo (unbound) state can be crosslinked with DSS-d0, while the protein in its ligand-bound state is crosslinked with DSS-d4. After mixing and analysis, an increase in the d4/d0 ratio for a particular crosslink would indicate that the two crosslinked residues are, on average, closer together in the ligand-bound state. Conversely, a decrease in the ratio would suggest they have moved further apart.

Table 3: Illustrative QCLMS Data on Ligand-Induced Conformational Changes in a Receptor Protein

| Crosslinked Residues | d4/d0 Ratio (Apo vs. Ligand-Bound) | Interpretation |

|---|---|---|

| Lys-55 - Lys-189 | 2.5 | Residues move closer upon ligand binding (domain closure). |

| Lys-78 - Lys-112 | 0.4 | Residues move further apart upon ligand binding (domain opening). |

This table represents hypothetical quantitative data illustrating how DSS-d4 can be used to probe ligand-induced conformational changes.

Post-translational modifications (PTMs), such as phosphorylation and glycosylation, play a critical role in regulating protein structure and function. QCLMS with DSS-d4 can be employed to investigate the conformational consequences of these modifications.

To study the effect of a PTM, the unmodified protein can be crosslinked with DSS-d0, and the modified protein with DSS-d4. The subsequent quantitative analysis of crosslink ratios will reveal which regions of the protein undergo conformational changes as a result of the modification. This approach can provide valuable insights into how PTMs allosterically regulate protein activity. For instance, phosphorylation-induced conformational changes can be mapped by comparing the crosslinking patterns of a kinase in its phosphorylated and unphosphorylated states nih.govfrontiersin.org. Similarly, the structural impact of glycosylation can be assessed by comparing the crosslinking of glycosylated and non-glycosylated forms of a protein researchgate.net.

Table 4: Summary of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Disuccinimidyl suberate-d4 | DSS-d4 |

| Disuccinimidyl suberate | DSS-d0 |

Advanced Research Frontiers and Future Perspectives for Dss D4 Deuterated Crosslinker Applications

High-Throughput Quantitative Interactome Analysis with DSS-d4 Deuterated Crosslinker

A significant frontier in proteomics is the move towards high-throughput quantitative analysis of entire protein interactomes. The integration of DSS-d4 into quantitative XL-MS (qXL-MS) workflows is central to this effort. By using a mixture of light (DSS-d0) and heavy (DSS-d4) crosslinkers, researchers can perform differential analyses of protein-protein interactions across various cellular states, such as disease vs. healthy or treated vs. untreated. ucl.ac.uk This approach allows for the relative quantification of cross-linked peptide pairs, providing insights into the dynamic nature of protein interaction networks.

Future advancements in this area are expected to focus on increasing the scale and speed of these analyses. Innovations in liquid chromatography (LC) and mass spectrometry instrumentation, such as faster scanning speeds and improved sensitivity, are crucial for handling the complexity of proteome-wide cross-linking experiments. nih.govfrontiersin.org The development of automated and robust data analysis pipelines will also be essential for processing the large datasets generated in high-throughput studies. The goal is to create streamlined workflows that can rapidly and accurately quantify changes in thousands of protein interactions simultaneously, providing a global view of cellular reorganization in response to various stimuli.

Table 1: Comparison of Quantitative Proteomics Techniques for XL-MS

| Technique | Principle | Advantages with DSS-d4 | Challenges |

|---|---|---|---|

| Isotopic Labeling (e.g., DSS-d0/d4) | Differential labeling of samples with light and heavy isotopic versions of the crosslinker. | Direct relative quantification of cross-links; reduced run-to-run variability. | Potential for incomplete labeling; increased sample complexity. |

| Label-Free Quantification (LFQ) | Comparison of signal intensities of peptides across different LC-MS runs. | Can be applied to any sample; simpler sample preparation. | Requires high reproducibility between runs; susceptible to variations in instrument performance. nih.gov |

| Isobaric Labeling (e.g., TMT) | Labeling of peptides with tags that are isobaric in MS1 but yield reporter ions in MS2/MS3. | High multiplexing capacity; improved throughput. | Can be complex to apply to cross-linked peptides; potential for ratio compression. |

In Vivo and In Situ Applications of DSS-d4 Deuterated Crosslinking

A major advantage of DSS is its cell membrane permeability, which allows for in vivo and in situ cross-linking, capturing protein interactions within their native cellular environment. proteochem.comthermofisher.com The use of its deuterated counterpart, DSS-d4, extends this capability by enabling quantitative studies directly within living cells or tissues. This is critical for understanding protein interactions that are transient or dependent on the specific cellular context, which may be lost during traditional in vitro experiments. nih.gov

Future perspectives in this area involve the application of in vivo DSS-d4 cross-linking to more complex biological systems, such as organelles, tissues, and even whole organisms. nih.gov This will provide unprecedented insights into the spatial and temporal organization of protein networks in their physiological settings. Furthermore, combining in vivo cross-linking with other techniques, such as cell sorting or tissue microdissection, will allow for the analysis of protein interactions in specific cell types or subcellular compartments. Recent studies have shown that pre-fixation of cells can improve the performance of in situ cross-linking, suggesting that optimizing sample preparation protocols will be a key area of future research. researchgate.net

Development of Integrated Workflows for Complex Biological Systems

The complexity of XL-MS data, particularly from large-scale experiments, necessitates the development of integrated workflows that seamlessly connect sample preparation, data acquisition, and data analysis. For DSS-d4 based studies, this involves creating a cohesive pipeline that can handle the specific challenges of identifying and quantifying isotopically labeled cross-linked peptides. Such workflows often incorporate enrichment strategies, like size exclusion or strong cation exchange chromatography, to selectively isolate cross-linked peptides from the more abundant unmodified peptides. thermofisher.comresearchgate.net

The future of integrated workflows lies in their automation and standardization. This will involve the development of user-friendly software platforms that can guide researchers through the entire experimental process, from experimental design to data interpretation. oup.com These platforms will likely incorporate modules for data quality control, statistical analysis, and visualization of protein interaction networks. By making XL-MS more accessible and reproducible, integrated workflows will empower a broader range of researchers to apply this powerful technique to their biological questions.

Table 2: Key Components of an Integrated XL-MS Workflow

| Workflow Stage | Description | Future Directions |

|---|---|---|

| Sample Preparation | Cross-linking of proteins, enzymatic digestion, and enrichment of cross-linked peptides. | Optimization of in vivo and in situ cross-linking protocols; development of more efficient enrichment strategies. researchgate.netthermofisher.com |

| Data Acquisition | Analysis of cross-linked peptides by high-resolution mass spectrometry. | Implementation of novel fragmentation techniques; faster and more sensitive instrumentation. nih.govthermofisher.com |

| Data Analysis | Identification and quantification of cross-linked peptides using specialized software. | Development of machine learning algorithms for improved identification; integration with structural modeling tools. nih.govhecklab.com |

| Data Visualization | Representation of cross-linking data as 2D interaction maps or 3D structural models. | Automated mapping of cross-links onto predicted protein structures; interactive network visualization tools. nih.gov |

Novel Computational Approaches for DSS-d4 Deuterated XL-MS Data Analysis

The analysis of XL-MS data presents significant computational challenges, primarily due to the combinatorial explosion of potential peptide-peptide combinations in large protein databases. nih.gov The use of deuterated crosslinkers like DSS-d4 adds another layer of complexity, as the software must be able to recognize and interpret the isotopic signatures of the cross-linked peptides.

To address these challenges, novel computational approaches are continuously being developed. These include specialized search algorithms that are optimized for identifying cross-linked peptides from complex spectra. nih.gov Many modern software tools, such as XlinkX and MeroX, are designed to handle various types of cross-linkers, including isotopically labeled ones, and can be integrated into comprehensive data analysis platforms. hecklab.comuni-halle.de

The future of computational analysis in this field will likely involve the increased use of machine learning and artificial intelligence. These approaches can be trained to recognize the subtle patterns in MS data that are characteristic of cross-linked peptides, leading to more accurate and confident identifications. hecklab.com Furthermore, the development of algorithms that can effectively handle the "n-squared problem" of searching all possible peptide pairs will be crucial for enabling true proteome-wide cross-linking studies. researchgate.net

Synergy with Other Proteomic and Structural Characterization Techniques

DSS-d4 based XL-MS is a powerful technique on its own, but its true potential is realized when it is combined with other proteomic and structural characterization methods. The distance restraints generated from XL-MS experiments are highly complementary to the data obtained from other structural biology techniques. nih.gov

For example, integrating XL-MS data with cryo-electron microscopy (cryo-EM) can help to resolve ambiguous regions in cryo-EM density maps and to dock protein subunits into larger complex structures. nih.govnih.gov Similarly, combining XL-MS with hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide a more complete picture of protein conformation and dynamics. thermofisher.com The synergy between these techniques allows for a more comprehensive and accurate structural characterization of complex biological systems than any single method can provide alone.

Future directions will focus on developing more seamless ways to integrate data from these different techniques. This will require the development of common data standards and software tools that can combine different types of structural information into a single, coherent model. The ultimate goal is to create a holistic view of protein structure and function by leveraging the strengths of multiple complementary approaches. acs.org

Addressing Challenges in DSS-d4 Deuterated Crosslinked Peptide Identification and Quantitation

Despite the significant advances in XL-MS, several challenges remain in the identification and quantification of cross-linked peptides, particularly those generated using deuterated crosslinkers like DSS-d4. One of the main challenges is the low abundance of cross-linked peptides relative to their linear, unmodified counterparts. nih.govresearchgate.net This makes their detection and fragmentation in the mass spectrometer difficult.

Another challenge is the complexity of the MS/MS spectra generated from cross-linked peptides. These spectra contain fragment ions from both peptides, making their interpretation more difficult than for single peptides. The use of MS-cleavable cross-linkers can simplify spectral interpretation, and the development of optimized fragmentation strategies, such as stepped-HCD, can improve the identification of cross-linked peptides. biorxiv.orgresearchgate.net

Future efforts to address these challenges will focus on several key areas. The development of more efficient enrichment strategies will be crucial for increasing the concentration of cross-linked peptides prior to MS analysis. thermofisher.com Advances in mass spectrometry instrumentation, such as improved sensitivity and novel fragmentation methods, will also play a key role. nih.govthermofisher.com Finally, the continued development of sophisticated data analysis software will be essential for extracting the maximum amount of information from complex XL-MS datasets. nih.gov

Q & A

Q. How does DSS-d4 facilitate the identification of crosslinked peptides in mass spectrometry (MS)?

DSS-d4 introduces a +4 Dalton mass shift compared to its non-deuterated analog (DSS-d0) due to the substitution of four hydrogen atoms with deuterium. This isotopic labeling allows researchers to distinguish crosslinked peptides from non-crosslinked ones in MS datasets by comparing paired peaks with a fixed mass difference. For optimal results, DSS-d4 should be used in tandem with DSS-d0 in a 1:1 molar ratio, enabling precise identification of crosslinking sites through differential MS signal patterns .

Q. What experimental parameters should be optimized when using DSS-d4 for protein-protein interaction studies?

Key parameters include:

- Reaction time : Typically 30–60 minutes at room temperature to balance crosslinking efficiency and over-crosslinking artifacts.

- pH : DSS-d4 reacts optimally with primary amines (lysine residues) at pH 7–8.

- Concentration : A 5–10 mM stock in anhydrous DMSO ensures solubility. Final working concentrations range from 0.1–1 mM, adjusted based on protein abundance.

- Quenching : Terminate reactions with 20–50 mM Tris-HCl (pH 7.5) for 15 minutes .

Q. Why is DSS-d4 described as both membrane-permeable and impermeable in different sources?

Contradictions arise from structural analogs. DSS-d4 (suberate-d4) is membrane-permeable due to its hydrophobic spacer (11.4 Å), enabling intracellular crosslinking. However, water-soluble analogs like BS2G-d4 (glutarate-d4) are membrane-impermeable. Researchers must verify the specific crosslinker variant (e.g., DSS vs. BS3/BS2G) and spacer length (7.7–12.0 Å) to reconcile discrepancies .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence crosslinking efficiency in DSS-d4 experiments?

Deuterium substitution slows reaction kinetics due to increased bond strength (C-D vs. C-H), potentially reducing crosslinking efficiency by 10–20% compared to DSS-d0. To mitigate this, increase reaction time by 15–30% or use higher molar ratios of DSS-d4. Validate efficiency via SDS-PAGE or Western blotting against non-deuterated controls .

Q. What strategies resolve false-positive crosslink identifications in MS datasets when using DSS-d4?

False positives often arise from:

- Endogenous modifications : Compare results with negative controls (no crosslinker).

- In-source fragmentation : Use high-resolution MS (Orbitrap or TOF) and collision-induced dissociation (CID) to validate crosslink-specific fragments.

- Database search limitations : Employ specialized software (e.g., XlinkX, pLink) with adjustable mass tolerances for deuterium shifts .

Q. How does DSS-d4 compare to other deuterated crosslinkers (e.g., DSP-d8) in studying protein conformational dynamics?

DSS-d4’s non-cleavable, 11.4 Å spacer is ideal for rigid structural studies, whereas DSP-d8’s reducible disulfide bond (12.0 Å spacer) allows post-crosslinking cleavage for dynamic interaction mapping. For multi-state conformational analysis, combine DSS-d4 with DSP-d8 in sequential crosslinking experiments, leveraging deuterium mass shifts to differentiate crosslink types .

Q. What are the implications of deuterated crosslinker storage conditions (-20°C vs. -80°C) on experimental reproducibility?

DSS-d4 in powder form is stable at -20°C for 3 years, but dissolved stocks in DMSO degrade within 6 months even at -80°C. For reproducibility:

- Aliquot dissolved DSS-d4 into single-use vials.

- Monitor deuterium loss via LC-MS after long-term storage.

- Recalibrate MS instruments to account for potential deuterium/hydrogen exchange .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in crosslinker spacer length reported across studies?

Spacer lengths vary by crosslinker chemistry (e.g., suberate vs. glutarate backbones). DSS-d4’s 11.4 Å spacer is calculated from its molecular structure (C8 backbone), while BS2G-d4 (C5 backbone) has a 7.7 Å spacer. Always reference crystallographic or computational models (e.g., PDB or molecular dynamics simulations) to validate spacer functionality in specific experimental contexts .

Q. Why do some studies observe reduced deuterium labeling efficiency in DSS-d4 under high-temperature conditions?

Elevated temperatures (>37°C) accelerate deuterium exchange with ambient hydrogen, reducing the +4 Da signature. Pre-equilibrate reaction buffers at the target temperature and minimize exposure to aqueous environments. For heat-sensitive systems, use shorter crosslinking times or alternative isotopically labeled crosslinkers (e.g., ¹³C-labeled variants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.